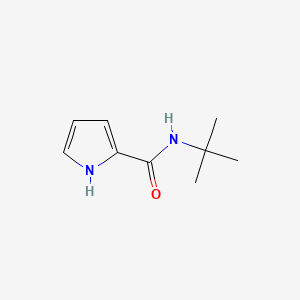

N-(tert-Butyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(tert-Butyl)-1H-pyrrole-2-carboxamide is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acids . The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 .

Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes N-(tert-Butyl)-1H-pyrrole-2-carboxamide, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly efficient and can be performed under solvent-free conditions at room temperature .Molecular Structure Analysis

The molecular structure of N-(tert-Butyl)-1H-pyrrole-2-carboxamide can be analyzed using techniques such as 1H NMR spectroscopy . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

N-tert-butyl amides can undergo various chemical reactions. For instance, they can be synthesized via the condensation of carboxylic acids with tert-butyl amines, the oxidative amidation of alcohols, the amidation of aryl halides, or via the Ritter reaction .Scientific Research Applications

- Applications :

- Piperidines, Pyrrolidines, and Azetidines : tert-butanesulfinamide facilitates the synthesis of structurally diverse N-heterocycles via sulfinimines. These include piperidines, pyrrolidines, and azetidines, which often appear as structural motifs in natural products and therapeutically applicable compounds .

- Role : N-T-BUTYL PYRROLE-2-CARBOXAMIDE serves as a precursor, enabling selective derivations and access to novel compounds. These explore chemical spaces complementary to piperidine ring systems.

- Chemoselectivity and Stability : These derivatives, including ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, exhibit chemoselectivity and stability in various organic transformations. They can ethylate acids, alcohols, and phenols, making them valuable tools in synthetic chemistry.

Asymmetric N-Heterocycle Synthesis via Sulfinimines

Precursor for Novel Compounds

Sulfonimidate Alkylating Agents

NMR Studies and SNARE Motifs

Safety and Hazards

Future Directions

The use of tert-butyl groups in the synthesis of complex N-containing molecules has attracted extensive attention in recent years . The unique structural features of these groups show differential reactivity under different reaction conditions, leading to the construction of a diverse array of complex N-containing molecules . This suggests that N-(tert-Butyl)-1H-pyrrole-2-carboxamide and similar compounds could have potential applications in various fields of organic chemistry.

Mechanism of Action

Target of Action

N-(tert-Butyl)-1H-pyrrole-2-carboxamide, also known as N-T-BUTYL PYRROLE-2-CARBOXAMIDE, is a complex compound with a variety of potential targets. While specific information about this compound is limited, similar compounds have been shown to target enzymes such as Sterol 14-alpha demethylase (CYP51) in Candida spp . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Based on the action of similar compounds, it may inhibit the function of its target enzyme, thereby disrupting the biosynthesis of ergosterol . This disruption could lead to alterations in the cell membrane’s structure and function, potentially leading to cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its potential target. Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting the function of Sterol 14-alpha demethylase (CYP51), the compound could disrupt the production of ergosterol, leading to detrimental effects on the cell membrane and ultimately, cell viability .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of the compound’s action would likely be the disruption of cell membrane integrity in fungal cells due to the inhibition of ergosterol biosynthesis . This could lead to cell death, providing a potential mechanism for antifungal activity .

properties

IUPAC Name |

N-tert-butyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h4-6,10H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSXLMHGJDKOQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681990 |

Source

|

| Record name | N-tert-Butyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228957-04-7 |

Source

|

| Record name | N-(1,1-Dimethylethyl)-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B577653.png)

![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine](/img/structure/B577667.png)

![(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate](/img/structure/B577669.png)